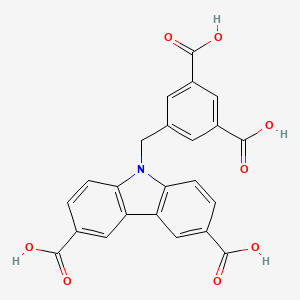
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid is a complex organic compound that features a carbazole core substituted with carboxylic acid groups
Preparation Methods
The synthesis of 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with carbazole, a tricyclic aromatic compound.
Functionalization: The carbazole is functionalized at specific positions to introduce carboxylic acid groups. This can be achieved through reactions such as Friedel-Crafts acylation followed by oxidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The carboxylic acid groups can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Coordination Chemistry: It serves as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
Photochemistry: The compound exhibits interesting photophysical properties, making it useful in the study of photochromic materials.
Mechanism of Action
The mechanism of action of 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function. In materials science, the electronic properties of the carbazole core play a crucial role in its function as a semiconductor or light-emitting material.
Comparison with Similar Compounds
Similar compounds to 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid include:
9H-Carbazole-3,6-dicarboxylic acid: Lacks the 3,5-dicarboxybenzyl group, resulting in different electronic and chemical properties.
3,5-Dicarboxybenzyl derivatives: Compounds with similar benzyl substitutions but different core structures.
Bipyridine derivatives: These compounds also feature carboxylic acid groups and are used in coordination chemistry and materials science.
The uniqueness of this compound lies in its combination of a carbazole core with multiple carboxylic acid groups, providing a versatile platform for various applications.
Properties
Molecular Formula |
C23H15NO8 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
9-[(3,5-dicarboxyphenyl)methyl]carbazole-3,6-dicarboxylic acid |
InChI |
InChI=1S/C23H15NO8/c25-20(26)12-1-3-18-16(8-12)17-9-13(21(27)28)2-4-19(17)24(18)10-11-5-14(22(29)30)7-15(6-11)23(31)32/h1-9H,10H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
UOJUMUDCHHLCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(N2CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















